![molecular formula C10H14N2O2 B1335561 2-Propoxybenzohydrazide CAS No. 18167-40-3](/img/structure/B1335561.png)
2-Propoxybenzohydrazide
Overview
Description
2-Propoxybenzohydrazide is a chemical compound with the molecular formula C10H14N2O2 . It has a molecular weight of 194.23 . The IUPAC name for this compound is also 2-propoxybenzohydrazide .
Molecular Structure Analysis
The InChI code for 2-Propoxybenzohydrazide is 1S/C10H14N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13)
. This code provides a specific textual representation of the compound’s molecular structure.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
2-Propoxybenzohydrazide: is used in the synthesis of various pharmaceutical compounds due to its ability to act as a building block in chemical reactions. Its hydrazide group is reactive and can form hydrazone linkages, which are found in many bioactive molecules. This makes it valuable in creating compounds with potential antibacterial, antifungal, and anticancer properties .
Development of Antimicrobial Agents
The hydrazide group in 2-Propoxybenzohydrazide can be utilized to synthesize benzohydrazide derivatives, which have shown diverse biological properties, including antimicrobial activity. These derivatives can be potent against a range of microorganisms, offering a pathway for developing new antibiotics .
Anti-Tuberculosis Drug Research
Benzohydrazides, a class of compounds that includes 2-Propoxybenzohydrazide, have been studied for their anti-tubercular activities. Given the rise of drug-resistant strains of tuberculosis, research into new drugs using 2-Propoxybenzohydrazide as a precursor is of significant importance .
Anti-Cancer Studies
Research into benzohydrazides has indicated potential anti-cancer properties. 2-Propoxybenzohydrazide may serve as a starting material for synthesizing compounds that could inhibit the growth of cancer cells or induce apoptosis .
Anti-Convulsant Medication Development
The structural flexibility of 2-Propoxybenzohydrazide allows for the creation of compounds with anti-convulsant properties. This is particularly relevant in the development of treatments for epilepsy and other seizure-related disorders .
Anti-Inflammatory Applications
Benzohydrazide derivatives, which can be synthesized from 2-Propoxybenzohydrazide, have shown anti-inflammatory properties. This opens up possibilities for creating new anti-inflammatory medications for conditions such as arthritis .
Organic Synthesis
In organic chemistry, 2-Propoxybenzohydrazide is used as a reagent for the derivatization and characterization of carbonyl compounds. Its reactivity with carbonyl groups makes it a useful tool in synthetic organic chemistry .
Safety and Hazards
properties
IUPAC Name |
2-propoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDRCLMKIDAUSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406521 | |
Record name | 2-propoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxybenzohydrazide | |
CAS RN |
18167-40-3 | |
Record name | 2-propoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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